molecular formula C13H13Cl2N3OS B1419063 6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride CAS No. 613263-00-6

6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride

Cat. No. B1419063
M. Wt: 330.2 g/mol
InChI Key: SMTKPLISDFNJDJ-UHFFFAOYSA-N
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Description

6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride, also known as M-62812, is a compound with the molecular formula C13H11N3OS.2ClH and a molecular weight of 330.233 . It is a TLR4 inhibitor, which means it inhibits the Toll-like receptor 4 . This receptor plays a crucial role in pathogen recognition and activation of innate immunity .


Molecular Structure Analysis

The molecular structure of 6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride is characterized by its stereochemistry, which is achiral . The compound belongs to the space group P21/a with cell parameters a = 8.9857(6), b = 25.0353(17), c = 12.6979(9)Å . The β intermolecular N–H·O hydrogen bonds are dominantly effective in stabilizing the crystal structure .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride are not detailed in the retrieved sources, similar compounds have been studied. For example, 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs containing chlorine and nitro groups in the phenyl fragment have been synthesized, and the special features of reduction and acetylation reactions with the obtained compounds have been studied .

Scientific Research Applications

Synthesis and Characterization

  • A study by Ermiş and Durmuş (2020) described the synthesis of thiophene-benzothiazole derivative azomethine and amine compounds using microwave-assisted synthesis methods. This includes compounds similar to 6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride. The compounds were characterized using spectroscopic techniques like FTIR, NMR, and elemental analysis. This research highlights the process of synthesizing and characterizing compounds within this chemical class (Ermiş & Durmuş, 2020).

Anticancer Activity

  • Research by Waghmare et al. (2013) on similar compounds, including derivatives of benzothiazole, demonstrated significant in-vitro anticancer activity against various human cancer cell lines. This suggests potential therapeutic applications for compounds like 6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride in cancer treatment (Waghmare et al., 2013).

Antibacterial Activity

  • A study by Chavan and Pai (2007) investigated the antibacterial activity of N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole. The compounds exhibited good to moderate antibacterial activity against various microorganisms. This research provides insights into the potential use of benzothiazole derivatives as antibacterial agents (Chavan & Pai, 2007).

Dye and Pigment Industry

  • Georgiadou and Tsatsaroni (2002) explored the use of heterocyclic amines, including benzothiazole derivatives, in the dye and pigment industry. The study reported the synthesis of dyes coloring cellulose acetate in various hues, demonstrating the application of such compounds in textile coloring (Georgiadou & Tsatsaroni, 2002).

Prodrug Development

  • Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. The study focused on overcoming the limitations posed by drug lipophilicity by using water-soluble prodrugs. These prodrugs showed promising results in preclinical evaluations, highlighting the potential for developing effective therapeutic agents (Bradshaw et al., 2002).

Polymer Science

  • Toiserkani (2011) presented research on novel aromatic poly(ether-imide) with benzothiazole pendent groups. The study emphasized the synthesis and evaluation of properties of these polymers, indicating their potential applications in high-performance materials (Toiserkani, 2011).

properties

IUPAC Name

6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKPLISDFNJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride

CAS RN

613263-00-6
Record name M-62812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-62812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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